

Application Note: Advanced Crystallization Protocols for High-Purity Flucloxacillin Sodium Monohydrate

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Compound of Interest

Compound Name: 6-APA Flucloxacillin

Cat. No.: B1152867

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Executive Summary & Physicochemical Context

Flucloxacillin Sodium is a narrow-spectrum isoxazolyl penicillin characterized by significant process challenges: extreme hygroscopicity, a labile beta-lactam ring sensitive to hydrolysis, and a propensity for "oiling out" (liquid-liquid phase separation) during crystallization.

Achieving pharmacopoeial purity (>99%) requires a shift from simple cooling crystallization to kinetically controlled Reactive Crystallization or Solvent-Antisolvent systems. This guide details two validated protocols designed to minimize the formation of specific impurities (Penicilloic acids) while ensuring a stable monohydrate crystal habit.

Key Physicochemical Challenges

- **Hydrolysis Risk:** The beta-lactam ring opens rapidly in the presence of moisture and heat, forming Impurity A (Flucloxacillin penicilloic acid) and Impurity B (Flucloxacillin penilloic acid).
- **Polymorphism:** The target form is Flucloxacillin Sodium Monohydrate.[1] Anhydrous forms are unstable and rapidly absorb atmospheric moisture, altering flowability and dosage

accuracy.

- Metastable Zone Width (MSZW): Flucloxacillin has a narrow MSZW in aqueous solvents, necessitating precise supersaturation control to avoid uncontrolled nucleation (fines).

Impurity Profiling & Control Strategy

Compliance with British Pharmacopoeia (BP) and European Pharmacopoeia (Ph. Eur.) standards requires strict control of the following degradation products.

Impurity	Chemical Name	Origin	Limit (Ph.[2] Eur.)	Control Strategy
A	Penicilloic acids	Hydrolysis (Ring opening)	< 2.0%	Minimize water contact time; Low temp drying (<50°C).
B	Penilloic acids	Decarboxylation of A	< 1.5%	pH control during salt formation; Avoid acidic excursions.
C	6-APA	Residual Intermediate	< 1.0%	Efficient washing of organic phase (Ethyl Acetate).
D	Isoxazole acid	Starting Material	< 1.0%	High-quality input material; Recrystallization polishing.

Protocol A: Reactive Crystallization (Industrial Standard)

This method integrates the final synthesis step (salt formation) with crystallization.[3][4][5] It is the preferred industrial route because it allows for the filtration of the precursor (Flucloxacillin Acid) in an organic phase before the water-sensitive sodium salt is formed.

Mechanism: Salting-out via Sodium 2-Ethylhexanoate (SEH). Target Yield: 85–90% Target Purity: >99.5%

Materials

- Precursor: Flucloxacillin Acid (isolated from extraction).
- Solvent: Ethyl Acetate (EtOAc) – anhydrous.
- Reagent: Sodium 2-Ethylhexanoate (SEH) dissolved in Ethanol (EtOH).
- Wash Solvent: Cold Ethyl Acetate.

Step-by-Step Methodology

- Dissolution & Clarification:
 - Dissolve 20.0 g of Flucloxacillin Acid in 150 mL of Ethyl Acetate at room temperature (20–25°C).
 - Critical Step: Filter through a 0.22 μm PTFE membrane to remove particulate matter and insoluble degradation products.
- Reagent Preparation:
 - Prepare a solution of 11.0 g Sodium 2-Ethylhexanoate (SEH) in 75 mL of Ethanol. Ensure complete dissolution.
- Controlled Addition (Nucleation):
 - Add 25% of the SEH solution to the Flucloxacillin solution dropwise over 15 minutes.
 - Observation: The solution should turn slightly turbid as nuclei form. If oiling out occurs, reduce agitation speed and seed with 0.1% pure monohydrate crystals.
- Crystal Growth:
 - Once a stable suspension is established, add the remaining 75% of the SEH solution dropwise over 60 minutes.

- Maintain temperature at 20–25°C.
- Aging & Desolvation:
 - Cool the slurry to 0–5°C over 2 hours.
 - Hold at 0–5°C for 1 hour to maximize yield and reduce the solubility of the sodium salt.
- Isolation:
 - Filter under vacuum/nitrogen pressure.
 - Wash the cake 2x with 20 mL cold Ethyl Acetate to remove residual SEH and unreacted acid.
- Drying:
 - Dry in a vacuum oven at 45–50°C for 12 hours.
 - Note: Over-drying can dehydrate the monohydrate lattice; monitor water content (Karl Fischer) to ensure it remains between 3.0%–4.5%.

Protocol B: Solvent-Antisolvent Recrystallization (Polishing)

Used when the crude salt fails to meet color or impurity specifications. This method relies on the high solubility of flucloxacillin in alcohols and its insolubility in specific ketones or ethers.

System: Isopropanol (Solvent) / Water (Co-solvent) Target: Removal of Impurity D and color bodies.

Step-by-Step Methodology

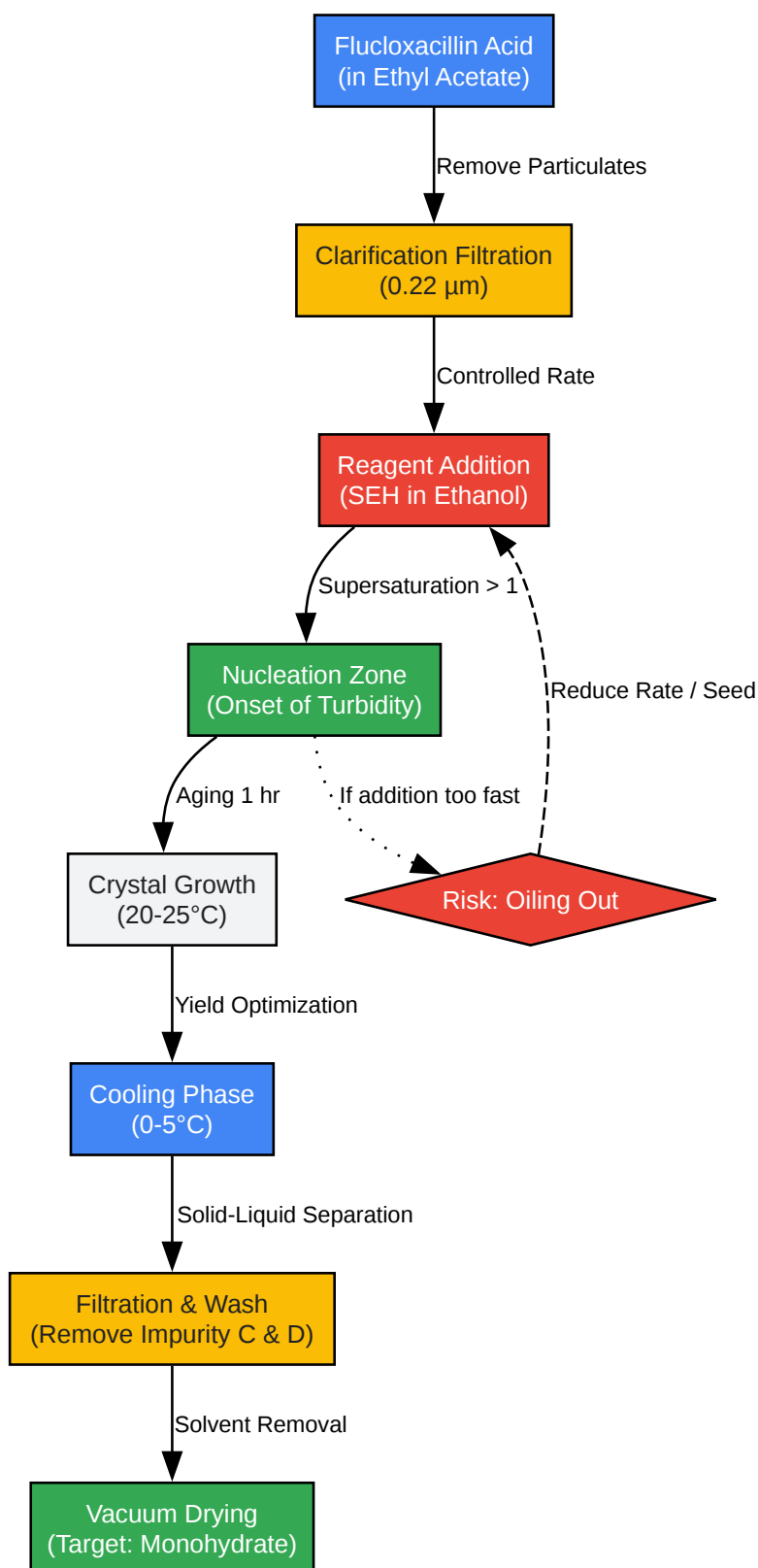
- Dissolution:
 - Suspend 10.0 g of Crude Flucloxacillin Sodium in 170 mL of Isopropanol (IPA).
 - Heat to 50–55°C. The salt may not fully dissolve yet.

- Add Water dropwise (approx. 2–5 mL) until the solution becomes completely clear. Do not exceed 60°C to prevent beta-lactam ring opening.
- Filtration:
 - Filter the hot solution (50°C) rapidly to remove mechanical impurities.
- Cooling Crystallization:
 - Allow the filtrate to cool slowly to room temperature (25°C) without external cooling (natural convection) to promote large crystal growth.
 - Once room temperature is reached, transfer to a chiller at 5°C for 2 hours.
- Antisolvent "Push" (Optional):
 - If yield is low (<70%), add 50 mL of cold Acetone dropwise to the chilled solution to force remaining salt out of solution.
- Final Processing:
 - Filter and wash with cold Isopropanol.
 - Dry under vacuum at 50°C.^{[2][4][6][7]}

Process Visualization & Logic

Workflow: Reactive Crystallization Pathway

The following diagram illustrates the critical control points (CCPs) in the reactive crystallization process, highlighting where impurities are rejected.

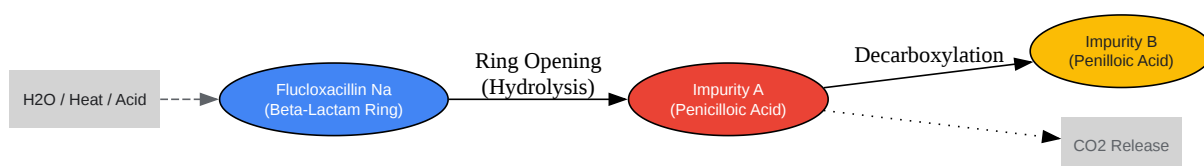


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Figure 1: Reactive crystallization workflow for Flucloxacillin Sodium, emphasizing the critical addition rate to prevent oiling out.

Degradation Pathway: The Hydrolysis Risk

Understanding the formation of Impurity A is vital for process timing.



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Figure 2: Primary degradation mechanism. Strict control of water activity and temperature prevents the cascade from Flucloxacillin to Impurity A and B.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Oiling Out	Supersaturation generated too fast; High impurity content.	Reduce SEH addition rate; Use seed crystals (0.5% w/w); Increase temperature slightly during addition.
High Impurity A	Moisture ingress; Drying temperature >55°C.	Check solvent water content (KF); Reduce drying temp; Ensure vacuum is <50 mbar.
Poor Filtration	Crystal fines (Nucleation dominant).	Extend aging time at 20°C before cooling; Slow down cooling ramp (e.g., 5°C/hour).
Color (Yellowing)	Oxidation or residual solvent degradation.	Ensure Nitrogen blanket during crystallization; Wash cake thoroughly with cold Ethyl Acetate.

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